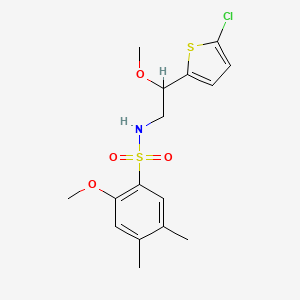

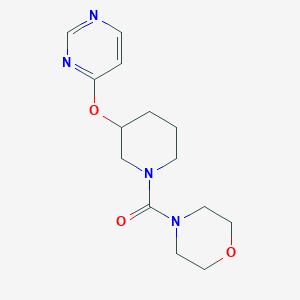

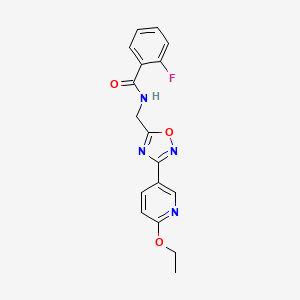

2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of phenol, which is an aromatic compound that contains a hydroxyl group directly bonded to a benzene ring . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The ethoxy and methylallyloxy groups are ether functional groups attached to the phenol and pyrazole rings.

Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . Pyrazoles can also participate in various reactions, such as nucleophilic substitution at the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat acidic, and the ether groups could influence its solubility in different solvents .Scientific Research Applications

Molecular Structure and Tautomerism

Research on NH-pyrazoles, which are structurally related to the compound , focuses on their annular tautomerism. The study of four NH-pyrazoles, including their structure determination by X-ray crystallography and NMR spectroscopy, provides insights into the complex pattern of hydrogen bonds and the tautomerism in solution and the solid state. These findings are critical for understanding the molecular behavior of pyrazole-based compounds, which could inform their applications in materials science and molecular design (Cornago et al., 2009).

Antioxidant Activity

A study on the ethanolic extract from Protea hybrid ‘Susara’ identified phenolic compounds, including pyrazole derivatives, showing significant antioxidant activity. This suggests the potential use of similar compounds in pharmaceutical, cosmetic, and therapeutic industries for their antioxidant properties, which can contribute to health and wellness products (León et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Another research focused on molecular docking and quantum chemical calculations of a pyrazole compound to understand its molecular structure, spectroscopic data, and biological effects prediction. These studies are essential for drug design and development, providing a foundation for creating new therapeutic agents based on pyrazole and phenol derivatives (Viji et al., 2020).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives, similar to the target compound, have been investigated for their corrosion inhibition effect on copper in hydrochloric acid systems. Such studies highlight the potential application of pyrazole-based compounds in protecting metals from corrosion, which is crucial for industrial applications and materials science (Sudheer & Quraishi, 2015).

Antimicrobial Activity

Phenolic compounds, including non-halogenated derivatives, have a long history of use as antiseptics and have recently been recognized for their potential to control microbial growth in foods. This suggests that compounds with a phenolic structure may also possess antimicrobial properties, useful in food preservation and safety (Davidson & Brandén, 1981).

properties

IUPAC Name |

2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-5-26-19-8-6-7-9-20(19)28-22-15(4)23-24-21(22)17-11-10-16(12-18(17)25)27-13-14(2)3/h6-12,25H,2,5,13H2,1,3-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNRDHHGJUKRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)

![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)